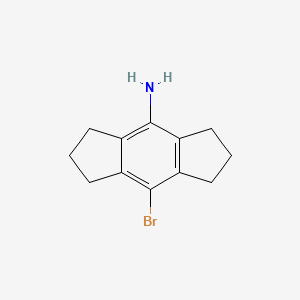
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is a chemical compound with the molecular formula C5H7NO3 It is characterized by the presence of a hydroxy group, a keto group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide typically involves the reaction of acetamide with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between acetamide and an α,β-unsaturated carbonyl compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s hydroxy and keto groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)benzamide
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)propionamide
- N-(1-hydroxy-3-oxoprop-1-en-2-yl)butyramide
Uniqueness
N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide involves the condensation of acetic anhydride with 3-oxoprop-1-en-2-ol, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "Acetic anhydride", "3-oxoprop-1-en-2-ol", "Ammonia" ], "Reaction": [ "Step 1: Acetic anhydride is added dropwise to a solution of 3-oxoprop-1-en-2-ol in pyridine at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for an additional 2 hours.", "Step 4: The reaction mixture is then poured into ice water and the resulting solid is filtered and washed with water.", "Step 5: The solid is then recrystallized from ethanol to yield N-(1-hydroxy-3-oxoprop-1-en-2-yl)acetamide as a white crystalline solid." ] } | |
Numéro CAS |
50704-22-8 |
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
N-[(E)-1-hydroxy-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C5H7NO3/c1-4(9)6-5(2-7)3-8/h2-3,7H,1H3,(H,6,9)/b5-2+ |
Clé InChI |
SQDRPKFQIUJOBI-GORDUTHDSA-N |
SMILES isomérique |
CC(=O)N/C(=C/O)/C=O |
SMILES canonique |
CC(=O)NC(=CO)C=O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



